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Compound of Interest

1,1-Dibromo-4-tert-
Compound Name:
butylcyclohexane

Cat. No.: B14334975

An In-depth Technical Guide to 1,1-Dibromo-4-tert-butylcyclohexane: IUPAC Naming and
Structure

This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical
structure, and conformational analysis of 1,1-Dibromo-4-tert-butylcyclohexane. It is intended
for researchers, scientists, and professionals in the field of drug development and organic
chemistry. This document summarizes key physicochemical data, outlines a detailed
experimental protocol for its synthesis, and utilizes visualizations to illustrate its structural and
synthetic aspects.

IUPAC Nomenclature and Chemical Structure

The systematic name for the compound is 1,1-Dibromo-4-tert-butylcyclohexane, as defined
by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.[1] The
name is derived as follows:

» Cyclohexane: The core of the molecule is a six-membered carbon ring with only single
bonds.

o tert-butyl: A bulky tertiary butyl group (—C(CHs)3) is attached to the cyclohexane ring.

e 4-tert-butyl: The position of the tert-butyl group is at the fourth carbon atom of the
cyclohexane ring.
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e Dibromo: Two bromine atoms are substituents on the ring.

e 1,1-Dibromo: Both bromine atoms are attached to the same carbon atom, which is
designated as the first carbon of the ring.

The chemical structure is systematically built by numbering the cyclohexane ring starting from
the carbon atom bearing the two bromine atoms as position 1, and numbering in the direction
that gives the tert-butyl group the lowest possible locant, which is position 4.

Below is a diagram illustrating the logical relationship between the IUPAC name and the

chemical structure.
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Caption: IUPAC name to structure relationship.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties for 1,1-Dibromo-4-tert-
butylcyclohexane is presented in the table below. These values are primarily sourced from
computational models and databases such as PubChem.
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Property Value Source

Molecular Formula C1oH18Br2 PubChem[1]

Molecular Weight 298.06 g/mol PubChem[1]

CAS Number 105669-73-6 PubChem[1]
1,1-dibromo-4-tert-

IUPAC Name PubChem[1]
butylcyclohexane

SMILES CcC(C)(C)ciccee(cel).rybr PubChem[1]

nehik LXSGTDINQUVQDF- pubChem(]
n e u em
Y UHFFFAOYSA-N

XLogP3-AA (Computed) 4.9 PubChem|[1]
Exact Mass 297.97548 Da PubChem[1]
Monoisotopic Mass 295.97753 Da PubChem[1]

Conformational Analysis

The conformational landscape of 1,1-Dibromo-4-tert-butylcyclohexane is dominated by the
chair conformation of the cyclohexane ring, which minimizes both angle and torsional strain.
The presence of a bulky tert-butyl group has a profound influence on the conformational
equilibrium. Due to its large size, the tert-butyl group strongly prefers to occupy an equatorial
position to avoid significant steric hindrance (1,3-diaxial interactions) that would occur in an
axial position.

In the chair conformation of 1,1-Dibromo-4-tert-butylcyclohexane, the tert-butyl group at the
C4 position will exist almost exclusively in the equatorial position. Consequently, the two
bromine atoms at the C1 position will have one occupying an axial position and the other an
equatorial position. A ring flip would force the tert-butyl group into a highly unfavorable axial
position, making the alternative chair conformation significantly higher in energy and thus
negligibly populated at room temperature.

While specific experimental data on the conformational energy differences for 1,1-Dibromo-4-
tert-butylcyclohexane are not readily available in the literature, studies on related compounds
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such as cis-1,4-di-tert-butylcyclohexane have shown that significant steric strain can lead to the
adoption of twist-boat conformations.[2][3] However, for 1,1-disubstituted cyclohexanes, the
chair conformation is generally maintained, with the primary conformational determinant being
the preference of the largest group at another position for the equatorial orientation.

Experimental Protocol: Synthesis of 1,1-Dibromo-4-
tert-butylcyclohexane

The synthesis of 1,1-Dibromo-4-tert-butylcyclohexane can be achieved by the gem-
dibromination of the corresponding ketone, 4-tert-butylcyclohexanone. A common method for
this transformation is the reaction of the ketone with phosphorus pentabromide (PBrs). The
following protocol is based on established procedures for the synthesis of gem-dibromides from
cyclic ketones.

Reaction Scheme:
4-tert-butylcyclohexanone + PBrs — 1,1-Dibromo-4-tert-butylcyclohexane + POBr3

Materials and Reagents:

4-tert-butylcyclohexanone

¢ Phosphorus pentabromide (PBrs)

e Anhydrous carbon tetrachloride (CClas) or another suitable inert solvent
 Ice water

o Saturated sodium bicarbonate solution

e Brine (saturated sodium chloride solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

e Hexane

 Silica gel for column chromatography
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Procedure:

e Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
dropping funnel, and a reflux condenser with a drying tube, dissolve 4-tert-
butylcyclohexanone (1 equivalent) in anhydrous carbon tetrachloride. Cool the flask in an ice
bath.

 Addition of PBrs: Carefully add phosphorus pentabromide (1.1 equivalents) portion-wise to
the stirred solution, maintaining the temperature below 10 °C.

o Reaction: After the addition is complete, allow the mixture to warm to room temperature and
then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the
starting ketone.

e Quenching: Cool the reaction mixture in an ice bath and slowly pour it into a beaker of ice
water with vigorous stirring to quench the excess PBrs and hydrolyze the phosphorus
oxybromide (POBrs).

e Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the
organic layer sequentially with cold water, saturated sodium bicarbonate solution (until
effervescence ceases), and brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure
using a rotary evaporator to obtain the crude product.

« Purification: Purify the crude 1,1-Dibromo-4-tert-butylcyclohexane by column
chromatography on silica gel using hexane as the eluent.

Safety Precautions: Phosphorus pentabromide is highly corrosive and reacts violently with
water. This entire procedure should be conducted in a well-ventilated fume hood, and
appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

The following diagram illustrates the experimental workflow for the synthesis of 1,1-Dibromo-4-
tert-butylcyclohexane.
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Caption: Synthesis workflow for 1,1-Dibromo-4-tert-butylcyclohexane.
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Conclusion

This technical guide has provided a detailed overview of the IUPAC naming, structure, and a
plausible synthetic route for 1,1-Dibromo-4-tert-butylcyclohexane. The conformational
analysis highlights the dominant role of the equatorial tert-butyl group in determining the
molecule's geometry. While specific experimental data for this compound is sparse, the
information presented, based on established chemical principles and data from analogous
structures, offers a solid foundation for researchers and scientists working with this and related
molecules. The provided experimental protocol outlines a practical method for its synthesis,
enabling further investigation into its properties and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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